molecular formula C6H9F2NO2 B13325710 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Katalognummer: B13325710
Molekulargewicht: 165.14 g/mol
InChI-Schlüssel: NWVPRHUADLLAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H9F2NO2

Molekulargewicht

165.14 g/mol

IUPAC-Name

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-4(8)3-1-6(9,2-3)5(10)11/h3-4H,1-2,9H2,(H,10,11)

InChI-Schlüssel

NWVPRHUADLLAEP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(=O)O)N)C(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Conformational Analysis of Difluoromethyl-Substituted Cyclobutane Amino Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Fluorinated Cycloalkanes in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CHF2) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and amine moieties, potentially forming hydrogen bonds that can enhance target engagement.[2] When incorporated into conformationally restricted scaffolds like cyclobutane amino acids, the CHF2 group can exert a profound influence on the molecule's three-dimensional structure, which in turn dictates its biological activity.

Cyclobutane rings are not planar, but rather adopt a puckered or "butterfly" conformation to alleviate ring strain.[2][3] This puckering creates two distinct substituent positions: axial and equatorial-like. The conformational equilibrium between these puckered states is a delicate balance of steric and stereoelectronic effects. The introduction of a difluoromethyl group, with its significant steric bulk and unique electronic properties, can dramatically shift this equilibrium, favoring specific conformations that may be optimal for binding to a biological target. A thorough understanding of these conformational preferences is therefore paramount for the rational design of novel therapeutics based on this scaffold.

This in-depth technical guide provides a comprehensive overview of the methodologies employed for the conformational analysis of difluoromethyl-substituted cyclobutane amino acids. We will delve into the practical aspects of both experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, and computational approaches, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated building blocks in their research.

Part 1: Experimental Determination of Conformation

Experimental methods provide direct, tangible evidence of a molecule's three-dimensional structure. For difluoromethyl-substituted cyclobutane amino acids, a combination of NMR spectroscopy in solution and X-ray crystallography in the solid state offers a powerful approach to conformational elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Conformation in Solution

NMR spectroscopy is an unparalleled tool for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different puckered states of the cyclobutane ring.[3][4] The key to this analysis lies in the measurement and interpretation of two primary NMR parameters: scalar (J) coupling constants and the Nuclear Overhauser Effect (NOE).[5][6]

Vicinal (³J) and long-range (⁴J) proton-proton coupling constants are exquisitely sensitive to the dihedral angles between the coupled nuclei, as described by the Karplus equation.[7] By carefully measuring these coupling constants, we can deduce the preferred puckering of the cyclobutane ring and the orientation of the substituents.

Key Coupling Constants in Cyclobutane Systems:

Coupling TypeDihedral Angle DependenceTypical Values (Hz)
³J(H,H) (vicinal)Strong dependence on the H-C-C-H dihedral angle.Varies significantly with ring puckering.
⁴J(H,H) (long-range)Particularly informative for distinguishing between axial and equatorial protons.J(eq-eq) ≈ 5 Hz, J(ax-ax) ≈ 0 Hz

The NOE is a through-space interaction that arises between protons that are close to each other in space (< 5 Å), irrespective of whether they are connected through bonds.[5][6] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that are instrumental in identifying these spatial proximities, providing crucial constraints for building a three-dimensional model of the molecule.[8][9]

Experimental Protocol: 2D NMR for Conformational Analysis

This protocol outlines the key steps for acquiring and analyzing 2D NMR data for a difluoromethyl-substituted cyclobutane amino acid.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 10-50 mM.

    • Filter the solution into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify sample purity and determine the optimal spectral width.[10]

    • Perform a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify all spin-spin coupled protons.[11]

    • Acquire a 2D NOESY or ROESY spectrum. For small to medium-sized molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs.[8] A mixing time of 200-800 ms is typically a good starting point.[12]

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate window functions and phasing.[12]

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain quantitative information about inter-proton distances.

    • Carefully analyze the ³J(H,H) and ⁴J(H,H) coupling constants from the high-resolution 1D ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Compound prep2 Filter into NMR Tube prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 2D COSY acq1->acq2 acq3 2D NOESY/ROESY acq2->acq3 an1 Process Spectra acq3->an1 an2 Integrate NOE Cross-peaks an1->an2 an3 Measure J-Couplings an1->an3

NMR Experimental Workflow.
Single-Crystal X-ray Diffraction: The Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[13] This information is invaluable for validating the conformational preferences predicted by other methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the difluoromethyl-substituted cyclobutane amino acid. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[14][15]

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size and quality under a microscope.[13][16]

    • Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant.[17][18]

    • Collect diffraction data at low temperature (e.g., 100 K) using a modern diffractometer.[19]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[20]

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination xtal1 Screen Solvents xtal2 Select Crystallization Method xtal1->xtal2 data1 Mount Single Crystal xtal2->data1 data2 Collect Diffraction Data data1->data2 struc1 Solve Structure data2->struc1 struc2 Refine Model struc1->struc2

X-ray Crystallography Workflow.

Part 2: Computational Modeling of Conformation

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the factors that govern conformational preferences. DFT calculations can provide accurate relative energies of different conformers, while MD simulations can explore the dynamic behavior of the molecule over time.

Density Functional Theory (DFT) Calculations: Mapping the Energy Landscape

DFT calculations offer a robust and accurate method for determining the relative energies of different conformers of a molecule.[21][22] By systematically exploring the potential energy surface, we can identify the lowest energy (most stable) conformations and the energy barriers between them.

Computational Workflow: DFT Conformational Analysis

  • Initial Structure Generation:

    • Build the 3D structure of the difluoromethyl-substituted cyclobutane amino acid using a molecular modeling program.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of low-energy starting structures.[23]

  • DFT Optimization:

    • Optimize the geometry of each of the low-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[15]

  • Frequency Analysis:

    • Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[22]

  • Single-Point Energy Refinement:

    • For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set and a more sophisticated method (e.g., ωB97X-D/def2-TZVP).[19]

  • Analysis of Results:

    • Compare the relative energies of the different conformers to determine their Boltzmann populations at a given temperature.

    • Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the most stable conformers.

DFT_Workflow start Build Initial 3D Structure conf_search Conformational Search (MMFF) start->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt freq_calc Frequency Analysis dft_opt->freq_calc spe Single-Point Energy freq_calc->spe analysis Analyze Results spe->analysis

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Cyclobutane-Based Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane-Based Non-Natural Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic properties is perpetual. Non-natural amino acids (nnAAs) have emerged as a powerful tool for medicinal chemists, offering the ability to fine-tune the pharmacological profiles of small molecules and peptides.[] Among these, cyclobutane-based nnAAs are gaining significant attention. The rigid, puckered conformation of the cyclobutane ring can confer unique structural constraints on a molecule, potentially leading to improved potency, selectivity, and pharmacokinetic (PK) properties.[2][3] This guide provides a comprehensive technical overview of the essential pharmacokinetic profiling necessary to characterize these promising drug candidates.

The Core Directive: A Tailored Approach to Pharmacokinetic Profiling

A rigid, one-size-fits-all approach to pharmacokinetic profiling is suboptimal. Instead, a tailored strategy that considers the unique structural attributes of cyclobutane-based nnAAs is crucial. This guide will detail a logical and iterative process for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds, moving from high-throughput in vitro assays to more complex in vivo studies.

Part 1: In Vitro ADME Profiling - The Foundation of Pharmacokinetic Understanding

Early-stage in vitro ADME assays are indispensable for modern drug development, providing critical insights that guide candidate selection and optimization.[4][5] These assays are designed to be rapid, cost-effective, and predictive of in vivo behavior.

Absorption: Will the Compound Reach the Systemic Circulation?

A primary hurdle for any orally administered drug is its ability to traverse the intestinal epithelium. For cyclobutane-based nnAAs, their unique structures can influence their absorption characteristics.

Key Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, is a widely accepted in vitro model for predicting human drug absorption.[6][] When cultured, these cells form a polarized monolayer with tight junctions and express key transporters found in the small intestine.[][8]

  • Causality Behind the Choice: The Caco-2 model is superior to simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) because it can assess not only passive diffusion but also active transport and efflux mechanisms, which are often relevant for amino acid-like structures.[6]

Step-by-Step Caco-2 Permeability Assay Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ plate system and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[6]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω x cm² is generally considered acceptable.[9]

  • Dosing: The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) transport, mimicking absorption.[6][9]

  • Sampling: Samples are collected from the basolateral (B) side at various time points over a 2-hour incubation period.[6]

  • Bidirectional Transport: To investigate active efflux, the experiment is also performed in the reverse direction (B-to-A).[6]

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[6]

Distribution: Where Does the Compound Go in the Body?

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[12][13]

Key Experimental Protocol: Plasma Protein Binding (PPB) Assay

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the extent of plasma protein binding.[12]

  • Causality Behind the Choice: Equilibrium dialysis minimizes non-specific binding compared to other methods like ultrafiltration, providing a more accurate measure of the true unbound fraction.[14]

Step-by-Step Plasma Protein Binding (RED) Protocol:

  • Device Preparation: A RED device insert is placed into each well of a base plate.

  • Sample Preparation: The test compound is spiked into plasma (human and relevant preclinical species) and added to one chamber of the RED device. Phosphate-buffered saline (PBS) is added to the other chamber.[12]

  • Equilibration: The plate is sealed and incubated at 37°C for approximately four hours with shaking to allow the unbound compound to reach equilibrium across the dialysis membrane.[12]

  • Sampling and Matrix Matching: After incubation, samples are taken from both the plasma and PBS chambers. The PBS sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure a consistent matrix for analysis.[12]

  • Quantification: The concentration of the test compound in each sample is determined by LC-MS/MS.[12]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Metabolism: How is the Compound Modified by the Body?

The metabolic stability of a drug candidate is a critical determinant of its half-life and potential for drug-drug interactions. The cyclobutane ring, being a rigid and saturated structure, can often enhance metabolic stability compared to more flexible alkyl chains.[2]

Key Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[15]

  • Causality Behind the Choice: This assay provides a rapid and cost-effective way to assess the intrinsic clearance of a compound by the most common metabolic enzymes.

Step-by-Step Liver Microsomal Stability Protocol:

  • Incubation Preparation: The test compound is incubated with liver microsomes (from human and relevant preclinical species) and a cofactor solution containing NADPH (to initiate the enzymatic reaction) in a temperature-controlled environment (37°C).

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to remove the precipitated protein, and the supernatant is collected.

  • Quantification: The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualization of the In Vitro ADME Workflow

in_vitro_adme_workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) caco2 Caco-2 Permeability Assay ppb Plasma Protein Binding (RED) caco2->ppb Informs Distribution lms Liver Microsomal Stability ppb->lms Impacts Metabolism excretion Transporter Interaction Assays lms->excretion Suggests Clearance Mechanisms

Caption: A streamlined workflow for the initial in vitro ADME assessment of novel compounds.

Part 2: In Vivo Pharmacokinetic Studies - The Whole-Body Perspective

While in vitro assays provide valuable predictive data, in vivo studies are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living organism.[16][17][18]

Designing a Rodent Pharmacokinetic Study

Rodent PK studies are a cornerstone of preclinical drug development, providing crucial information on drug exposure and dose requirements.[16][17] A typical study design involves administering the compound to rodents (usually mice or rats) via both intravenous (IV) and oral (PO) routes.[19]

  • Causality Behind the Choice: The IV administration allows for the determination of clearance and volume of distribution, while the PO administration provides insights into oral bioavailability. Comparing the two routes is essential for a comprehensive PK profile.

Step-by-Step Rodent Pharmacokinetic Study Protocol:

  • Animal Acclimation and Dosing: Animals are acclimated to the study conditions. The test compound is formulated in a suitable vehicle and administered at a specific dose. For a typical study in mice, this might involve groups of animals for each time point and route of administration.[19]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).[19] Serial microsampling techniques can be employed to obtain a complete PK profile from a single animal.[20]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[19]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters using software such as Phoenix WinNonlin.[20]

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.
Tissue Distribution and Excretion Studies

For a more in-depth understanding of the compound's disposition, tissue distribution and excretion studies can be conducted.[16]

  • Tissue Distribution: Following administration, various tissues (e.g., liver, kidney, brain, etc.) can be collected to determine the extent to which the compound distributes outside of the plasma.[16]

  • Excretion: Animals can be housed in metabolic cages to collect urine and feces, allowing for the quantification of the compound and its metabolites eliminated through these routes.[20]

Visualization of the In Vivo Pharmacokinetic Study Workflow

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation iv_dose Intravenous (IV) Dosing blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_params Pharmacokinetic Parameter Calculation bioanalysis->pk_params

Sources

Methodological & Application

Application Note: Incorporating 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability. 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid represents a cutting-edge building block in this domain. By combining the rigidifying properties of a cyclobutane ring with the unique physicochemical traits of a difluoromethyl ( −CF2​H ) group, this α,α -disubstituted amino acid serves as a powerful tool for designing orally bioavailable and proteolytically stable peptide therapeutics [1].

This application note provides a comprehensive, self-validating protocol for the solid-phase peptide synthesis (SPPS) incorporation of this sterically hindered UAA, detailing the causality behind activation choices and structural characterization.

Mechanistic Rationale: The Power of Fluorinated Cyclobutanes

To effectively utilize this UAA, one must understand the dual mechanisms by which it enhances peptidomimetic profiles:

  • Conformational Restriction (The Cyclobutane Scaffold): As an α,α -disubstituted cyclic amino acid (analogous to 1-aminocyclobutane-1-carboxylic acid, ACBC), the cyclobutane ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction induces specific secondary structures (such as 310​ -helices or β -turns) via the Thorpe-Ingold effect, pre-organizing the peptide for high-affinity target binding while simultaneously shielding adjacent peptide bonds from proteolytic enzymes [2].

  • The Difluoromethyl Motif ( −CF2​H ): Unlike the highly hydrophobic and electron-withdrawing trifluoromethyl ( −CF3​ ) group, the −CF2​H group acts as a lipophilic hydrogen-bond donor. It serves as a bioisostere for hydroxyl or thiol groups, allowing the peptide to maintain critical target interactions while significantly increasing lipophilicity ( logP ) and membrane permeability [3].

Logical mapping of UAA structural features to peptidomimetic efficacy.

Table 1: Physicochemical Impact of the UAA Motif
PropertyStandard Aliphatic AA (e.g., Valine)1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acidBiological Implication
Steric Bulk Moderate (isopropyl side chain)High (quaternary α -carbon, cyclic)High resistance to exopeptidases and endopeptidases.
Lipophilicity ModerateHighEnhanced passive transcellular permeability.
H-Bonding None on side chainWeak donor/acceptor via −CF2​H Improved target engagement without desolvation penalties.

Synthetic Strategy: Overcoming Steric Hindrance in SPPS

The primary challenge in incorporating 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is the severe steric hindrance at the quaternary α -carbon. Standard coupling reagents like HBTU or TBTU will result in significant deletion sequences.

Causality of Reagent Selection: To overcome the activation barrier, highly reactive uronium/aminium salts based on 7-aza-1-hydroxybenzotriazole (HOAt) must be used. HATU is preferred because the nitrogen at position 7 of the benzotriazole ring acts as a neighboring-group base, accelerating the acylation of the sterically hindered amine. Alternatively, DIC/OxymaPure can be utilized under microwave irradiation to drive the reaction to completion without the risk of guanidinylation associated with uronium reagents[4].

Table 2: Comparative Activation Strategies for Quaternary α -Carbons
Coupling ReagentAdditiveBaseRelative EfficiencyNotes
HBTU HOBtDIPEALowNot recommended; leads to high deletion rates.
HATU HOAtDIPEA / TMPHighGold standard for room-temperature coupling of UAAs.
DIC OxymaPureNoneVery HighIdeal for microwave-assisted SPPS; prevents epimerization.

Protocol: Step-by-Step Fmoc-SPPS Incorporation

This protocol outlines a self-validating workflow for coupling Fmoc-1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid onto a growing peptide chain.

Materials Required
  • Resin: Rink Amide AM resin (loading ∼0.5 mmol/g) or Wang resin.

  • UAA: Fmoc-1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

  • Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA), Piperidine, Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

Step 1: Resin Preparation and Swelling
  • Weigh 0.1 mmol of resin into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of a 1:1 mixture of DMF/DCM for 45 minutes at room temperature.

  • Drain the solvent. Rationale: Proper swelling exposes the internal reactive sites of the polymer matrix, which is critical for accommodating bulky UAAs.

Step 2: Fmoc Deprotection
  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF ( 5×3 mL) and DCM ( 3×3 mL).

  • Validation: Perform a Kaiser test. A dark blue resin indicates successful deprotection (presence of free primary amines).

Step 3: UAA Activation and Double-Coupling

Note: Due to steric hindrance, a double-coupling strategy with an excess of reagents is mandatory.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate the carboxylic acid.

  • First Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 120 minutes. (If using a microwave synthesizer, heat to 75°C for 15 minutes).

  • Drain the reaction vessel and wash with DMF ( 3×3 mL).

  • Second Coupling: Repeat the activation step with fresh reagents and add to the resin for an additional 120 minutes.

  • Drain and wash with DMF ( 5×3 mL) and DCM ( 3×3 mL).

Step 4: Self-Validation and Capping
  • Validation: Perform a Kaiser test.

    • If negative (yellow/colorless): Proceed to Step 5.

    • If positive (blue/purple): Steric hindrance has prevented complete coupling. Do not proceed. Perform a third coupling using DIC (4 eq) and OxymaPure (4 eq) at 60°C for 1 hour.

  • Capping: To prevent deletion sequences in subsequent steps, cap any remaining unreacted amines by adding 3 mL of Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes. Wash thoroughly.

Step 5: Cleavage and Global Deprotection
  • Once the full peptide sequence is complete, perform a final Fmoc deprotection.

  • Wash the resin with DCM and dry under a vacuum for 1 hour.

  • Add 4 mL of cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5). Agitate for 2.5 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant, and wash the pellet twice with cold ether.

Workflow for SPPS incorporation of sterically hindered unnatural amino acids.

Post-Synthesis Characterization

The unique presence of the difluoromethyl group offers a distinct analytical advantage. In addition to standard RP-HPLC and ESI-MS validation, 19 F-NMR spectroscopy should be employed.

Because fluorine is absent in native biological systems, 19 F-NMR allows for background-free tracking of the peptidomimetic in complex biological matrices (e.g., serum stability assays or cell lysate studies). The −CF2​H protons typically present a distinct doublet in the 19 F spectrum (around -110 to -125 ppm, depending on the local dielectric environment), providing a highly sensitive readout for structural integrity and conformational folding [1].

References

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: Pharmaceuticals (Basel). 2020; 13(10): 293. URL: [Link]

  • Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: Pharmaceutics. 2021; 13(2): 208. URL: [Link]

  • Title: Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics Source: Journal of Organic Chemistry. 2013 Jan 18;78(2):212-23. URL: [Link]

  • Title: Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection Source: Nuclear Medicine and Biology. 2002 May;29(4):415-22. URL: [Link]

Application Note: Strategic HPLC Purification of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides detailed methodologies for the high-performance liquid chromatography (HPLC) purification of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid, a non-canonical amino acid of increasing interest in medicinal chemistry. The unique physicochemical properties of this compound—high polarity, zwitterionic character, and lack of a strong UV chromophore—present significant purification challenges. We present three strategic approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis, Reversed-Phase (RP) HPLC following pre-column derivatization for enhanced detection, and Ion-Exchange Chromatography (IEX) for purification based on charge state. Additionally, considerations for chiral separation are discussed. Each section offers a theoretical explanation of the technique, the rationale behind procedural choices, and a detailed, step-by-step protocol suitable for implementation in research and drug development laboratories.

Introduction: The Purification Challenge

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a synthetic cyclic amino acid. Its rigid cyclobutane scaffold and the presence of a difluoromethyl group make it a valuable building block for designing novel peptides and small molecule therapeutics with constrained conformations and altered metabolic stability. However, its purification from synthetic reaction mixtures is non-trivial.

The primary challenges are:

  • High Polarity: The molecule is highly soluble in aqueous media and exhibits poor retention on traditional non-polar stationary phases like C18, often eluting in the solvent front.

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion near its isoelectric point (pI), but can be positively charged at low pH or negatively charged at high pH. This variable charge affects its interaction with stationary and mobile phases.

  • Lack of Chromophore: The absence of aromatic rings or extensive conjugation means it has negligible UV absorbance, rendering standard UV-Vis detectors insensitive for trace-level analysis or quantification without derivatization.[1][2]

This document outlines robust HPLC strategies designed to overcome these specific challenges.

Strategic Decision Workflow for Purification

The choice of purification method depends on the available equipment (especially detectors), the required purity, and whether the final product needs to be free of derivatizing agents.

Purification_Workflow cluster_start Initial Assessment cluster_methods Method Selection cluster_protocols Purification Protocols cluster_output Outcome start Crude Synthetic Mixture (Target Compound) decision_uv Is Sensitive UV/FLD Detection Required? start->decision_uv decision_direct Direct Analysis Feasible? decision_uv->decision_direct  No derivatization Protocol 2: Pre-Column Derivatization + RP-HPLC decision_uv->derivatization  Yes hilic Protocol 1A: HILIC decision_direct->hilic  Yes (MS/ELSD Available) iex Protocol 1B: Ion-Exchange (IEX) decision_direct->iex  Yes (Conductivity/RI Detector) output Purified Compound derivatization->output hilic->output iex->output IEX_Principle cluster_cation Cation Exchange (Low pH) cluster_anion Anion Exchange (High pH) resin_cat Resin (-) analyte_cat Analyte (+) resin_cat->analyte_cat Binding salt_cat Salt (+) salt_cat->resin_cat Elution (Competition) resin_an Resin (+) analyte_an Analyte (-) resin_an->analyte_an Binding salt_an Salt (-) salt_an->resin_an Elution (Competition)

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Troubleshooting & Optimization

Overcoming solubility issues with 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Overcoming Solubility Issues with 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid in Organic Solvents

Introduction: 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a crucial building block in modern medicinal chemistry. Its rigid cyclobutane scaffold and the unique electronic properties of the difluoromethyl group make it a valuable component for designing novel therapeutics.[1][2] However, researchers frequently encounter significant challenges in solubilizing this compound in common organic solvents, hindering its application in synthesis and analysis.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers overcome these solubility hurdles. We will explore the underlying chemical principles governing its solubility and offer practical, field-proven strategies for your experiments.

Part 1: The Core Challenge - Understanding the Zwitterionic Nature

The primary reason for the poor solubility of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid in many organic solvents is its existence as a zwitterion . In its solid state and in solutions near neutral pH, the acidic carboxylic acid group (-COOH) donates a proton to the basic amino group (-NH2). This creates a molecule with both a positive charge (-NH3+) and a negative charge (-COO-), as illustrated below.

This salt-like, highly polar structure is highly soluble in polar protic solvents like water but exhibits very low solubility in solvents of low to moderate polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[3] The difluoromethyl group, while influencing lipophilicity, does not overcome the dominant effect of the zwitterionic form.[4]

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Near Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Cationic Form (e.g., HCl Salt) -COOH -NH3+ Cl- zwitterion Zwitterionic Form (Solid State) -COO- -NH3+ low_ph->zwitterion Add Base zwitterion->low_ph Add Acid (H+) high_ph Anionic Form -COO- -NH2 zwitterion->high_ph Add Base (OH-) high_ph->zwitterion Add Acid

Figure 1. Effect of pH on the ionic state of the molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers.

Q1: My compound is insoluble in standard reaction solvents like THF, DCM, and Acetone. What is the reason for this?

A: This is the most common issue and is due to a polarity mismatch. Solvents like THF, DCM, and Acetone are not polar enough to effectively solvate the charged zwitterionic form of the amino acid. The strong electrostatic interactions within the crystal lattice of the zwitterion are more energetically favorable than the interactions with these solvents. To achieve solubility, you must either use a solvent that can disrupt these interactions or modify the molecule to eliminate its zwitterionic character.[3][5]

Q2: What are the best initial solvents to try for dissolving the compound?

A: Start with highly polar solvents. For analytical purposes or as a starting point for co-solvent systems, the following are recommended.

SolventClassDielectric Constant (ε)Key CharacteristicsExpected Solubility
Water Polar Protic80.1Excellent H-bond donor/acceptor.High
DMSO Polar Aprotic46.7Strong H-bond acceptor.High
DMF Polar Aprotic36.7Strong H-bond acceptor.Moderate to High
Methanol Polar Protic32.7Good H-bond donor/acceptor.Moderate
Ethanol Polar Protic24.5Good H-bond donor/acceptor.Low to Moderate[6]
HFIP Polar Protic16.7Very strong H-bond donor, can break up aggregates.[7]Moderate to High

Q3: How can I use pH adjustment to run a reaction in a common organic solvent?

A: By adjusting the pH, you can convert the zwitterion into a non-zwitterionic, charged species that is often more soluble. This is the most effective strategy for enabling reactions in organic media.

  • Acidic Conditions (Forming the Hydrochloride Salt): Adding a strong acid like hydrochloric acid (HCl) protonates the carboxylate group (-COO⁻), leaving a single positive charge on the amino group (-NH₃⁺). The resulting hydrochloride salt is no longer zwitterionic and often shows dramatically improved solubility in polar organic solvents like methanol, and sometimes even in solvents like DCM, especially with heating or sonication.[8][9][10] This is the preferred method for reactions involving the carboxylic acid moiety (e.g., esterification, amide coupling).

  • Basic Conditions (Forming an Anionic Salt): Adding a base (e.g., NaOH, Et₃N) deprotonates the ammonium group (-NH₃⁺), leaving a single negative charge on the carboxylate (-COO⁻). This anionic form can be more soluble, particularly if a large organic counterion is used (e.g., tetrabutylammonium).[3] This approach is suitable for reactions involving the amine group (e.g., acylation, reductive amination).

Q4: I need to perform an anhydrous reaction. How can I solubilize the compound without using water?

A: This requires converting the compound into a form that is soluble in anhydrous organic solvents.

  • Prepare the Anhydrous HCl Salt: Suspend the zwitterionic amino acid in a dry solvent like diethyl ether or dioxane and bubble dry HCl gas through the suspension, or add a solution of HCl in dioxane.[11] The resulting solid hydrochloride salt can be isolated by filtration and dried under vacuum. This salt is often soluble in anhydrous DMF, DMSO, or alcohols.

  • In-Situ Silylation: For reactions involving the amine, you can temporarily protect the carboxylic acid as a silyl ester. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the amine and carboxylic acid, rendering the molecule much less polar and soluble in many aprotic solvents like THF, DCM, or acetonitrile. The silyl groups are easily removed during aqueous workup.

  • Use of Specialized Solvents: Solvents like hexafluoroisopropanol (HFIP) are excellent at dissolving polar molecules, including amino acids, due to their strong hydrogen-bond-donating properties.[7] They can often be used as a co-solvent or, in some cases, as the primary reaction medium.

Part 3: Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Assessment

This protocol provides a structured method to efficiently determine the best solvent or co-solvent system for your specific batch of compound.

  • Preparation: Dispense 1-2 mg of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid into several small, labeled vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to a vial. This corresponds to a concentration of 10-20 mg/mL.

  • Observation & Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution. If not fully dissolved, sonicate the vial for 5-10 minutes.

  • Heating: If the compound remains insoluble, gently warm the vial to 40-50°C and observe any change. Note any dissolution that occurs only upon heating.

  • Incremental Addition: If the compound is still insoluble, add another 100 µL of solvent and repeat steps 3-4. Continue until the compound dissolves or a practical lower concentration limit is reached (e.g., <1 mg/mL).

  • Co-Solvent Testing: For promising systems (e.g., partial dissolution in methanol), try adding a small amount of a strong solubilizer like DMSO (e.g., 5-10% v/v) to see if it improves solubility.

  • Documentation: Record your observations in a table, noting solubility as "Insoluble," "Partially Soluble," "Soluble," or providing a quantitative value (e.g., >10 mg/mL).

Protocol 2: Preparation of the Hydrochloride Salt

This procedure converts the zwitterion to its more organically-soluble HCl salt.

  • Setup: Place 1.0 g of the zwitterionic amino acid in a dry round-bottom flask equipped with a magnetic stir bar.

  • Suspension: Add 20 mL of anhydrous diethyl ether or 1,4-dioxane. The compound will not dissolve.

  • Acidification: While stirring vigorously, slowly add 1.1 equivalents of a 2M solution of HCl in diethyl ether (or 4M in dioxane). A precipitate will often form or the existing solid will change in appearance.

  • Stirring: Seal the flask and stir the suspension at room temperature for 2-4 hours to ensure complete conversion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold, anhydrous diethyl ether (10 mL each) to remove any excess HCl.

  • Drying: Dry the resulting white solid under high vacuum to yield the hydrochloride salt, which can be used directly for subsequent reactions. Confirm conversion by checking for solubility in methanol.

Part 4: Strategy Selection Workflow

Choosing the right approach depends entirely on your experimental goal. The flowchart below provides a decision-making guide.

G start What is your Experimental Goal? nmr NMR or LC-MS Analysis start->nmr reaction Organic Synthesis start->reaction purification Purification start->purification dmso_d6 Use DMSO-d6 or D2O. Compound is highly soluble. nmr->dmso_d6 reaction_type What type of reaction? reaction->reaction_type recrystallization Recrystallization from polar protic solvents (e.g., Water/Ethanol mixture). purification->recrystallization amide_coupling Amide Coupling / Esterification (Reacting the -COOH group) reaction_type->amide_coupling Carboxylic Acid amine_reaction N-Acylation / Alkylation (Reacting the -NH2 group) reaction_type->amine_reaction Amine hcl_salt Strategy: Convert to HCl Salt. Solubilize in DMF or CH2Cl2 with organic base (e.g., DIPEA). amide_coupling->hcl_salt anhydrous Anhydrous Conditions Required? amine_reaction->anhydrous base_anion Strategy: Use an organic base (e.g., Et3N) to form the anionic salt in situ in a polar aprotic solvent (e.g., DMF). anhydrous->base_anion No silylation Consider in-situ silylation (e.g., with BSTFA in THF) to enable reaction and then quench with water. anhydrous->silylation Yes

Sources

Technical Support Center: Crystallization of Difluoromethyl Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic and kinetic challenges associated with crystallizing difluoromethyl cyclobutane amino acids.

These highly specialized molecules are prized as conformationally restricted bioisosteres in drug discovery. However, the competing physicochemical properties of the rigid cyclobutane ring and the highly polarized difluoromethyl (-CF₂H) group make their crystallization notoriously difficult. This guide provides the mechanistic causality behind common failures and offers self-validating protocols to ensure reproducible success.

Structural Rationale & Quantitative Data

Before troubleshooting, it is critical to understand how the structural motifs of your target molecule dictate its behavior in solution.

StructuralImpact A Difluoromethyl Cyclobutane Amino Acid B -CF2H Motif (Polarized C-H Bond) A->B C Cyclobutane Ring (Restricted Dihedrals) A->C D Zwitterion (Charged Termini) A->D E Lipophilic H-Bond Donor (CF2-H...O) B->E Alters F Reduced Entropic Penalty During Packing C->F Modulates G Shifted Isoelectric Point (Inductive Effect) D->G Defines

Fig 1: Mechanistic impact of structural motifs on crystallization thermodynamics.

Table 1: Physicochemical Variables Impacting Crystallization
Structural FeatureThermodynamic ConsequenceImpact on CrystallizationOptimization Strategy
-CF₂H Group Acts as a lipophilic H-bond donor (CF₂-H...O)Induces polymorphism via competing H-bond networksScreen non-competing aprotic antisolvents (e.g., MeCN, EtOAc)
Cyclobutane Ring Restricts backbone dihedral angles (ψ, φ)Lowers entropic penalty but can hinder lattice packingEmploy slow cooling gradients (0.1°C/min) to allow ordered packing
Zwitterionic Core pH-dependent solubilityHigh solubility if pH ≠ pIConduct precise acid/base titration to isolate the isoelectric point
Fluorine Inductive Effect Lowers pKa of adjacent amine/carboxyl groupsShifts the isoelectric point (pI) to more acidic rangesRecalibrate crystallization pH targets (typically pH 4.0 - 5.5)

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? Mechanistic Causality: Oiling out occurs when solute-solvent interactions outcompete the solute-solute interactions required for lattice formation, creating a metastable solute-rich liquid phase. The cyclobutane ring restricts the molecule into specific puckered conformations1[1], which can prevent efficient packing if the solvent sphere is too tightly bound. Furthermore, the -CF₂H group significantly increases lipophilicity. In mixed solvent systems (e.g., water/methanol), this dichotomy leads to phase separation before supersaturation is reached. Solution: You must disrupt the metastable liquid phase by altering the thermodynamics. Switch to a solvent system with a steeper solubility curve (e.g., Isopropanol/Water). Heat the system to 50°C to ensure complete dissolution, then apply a very shallow cooling gradient (0.1°C/min). Introduce seed crystals at the metastable zone limit. Self-Validation: Observe the droplet under a polarized light microscope. If the "oil" droplets exhibit birefringence (a glowing effect under cross-polarizers), they are actually liquid crystals or nanocrystalline aggregates, confirming that your solvent system is correct but your cooling rate is too fast.

Q2: I am trying to crystallize the amino acid from water, but the solubility remains too high. How do I reduce it? Mechanistic Causality: Amino acids exhibit their lowest solubility at their isoelectric point (pI), where the molecule is electrically neutral (zwitterionic) and intermolecular ionic interactions are maximized. The strong electron-withdrawing inductive effect of the difluoromethyl group lowers the pKa of the adjacent functional groups, shifting the pI compared to non-fluorinated analogs2[2]. If you are attempting crystallization at pH 7.0, the molecule likely carries a net negative charge, drastically increasing aqueous solubility. Solution: Perform an acid-base titration to determine the exact pI (which is typically shifted to the pH 4.0–5.5 range for fluorinated amino acids). Adjust your crystallization buffer to exactly match this pI.

Q3: How does the -CF₂H group affect the choice of crystallization additives and antisolvents? Mechanistic Causality: Unlike the trifluoromethyl (-CF₃) group, which is purely hydrophobic and chemically inert, the difluoromethyl (-CF₂H) group is highly polarized and acts as a competent lipophilic hydrogen bond donor 3[3]. It forms specific CF₂-H...O hydrogen bonds with solvent molecules or backbone carbonyls 4[4]. Using protic solvents (like ethanol) can lead to solvent-inclusion in the crystal lattice, causing polymorphism. Solution: Favor aprotic antisolvents (e.g., Acetonitrile, Ethyl Acetate, or Acetone) that do not compete as strongly for the CF₂-H hydrogen bond, allowing the amino acid molecules to pack tightly against one another.

Standard Operating Protocols

Protocol A: Isoelectric Point (pI) Targeted Bulk Crystallization

This protocol is designed for the bulk purification of zwitterionic difluoromethyl cyclobutane amino acids, leveraging their pH-dependent solubility minimum.

ProtocolWorkflow S1 1. Solubilization (pH < pI) S2 2. Filtration (0.22 µm) S1->S2 S3 3. Titration (Approach pI) S2->S3 S4 4. Thermal Cycling & Seeding S3->S4 S5 5. Harvest & Validation S4->S5

Fig 2: Self-validating workflow for pI-targeted bulk crystallization.

Step-by-Step Methodology:

  • Solubilization: Suspend 1.0 g of the amino acid in 10 mL of deionized water. Add 1M HCl dropwise until the pH reaches ~2.0. The protonation of the carboxylate group will render the molecule highly soluble.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleants (dust, undissolved impurities) that could cause premature precipitation.

  • Titration (The Critical Step): Place the solution in a jacketed reactor at 40°C. Monitor the solution with a UV-Vis probe set to 600 nm (measuring transmittance). Slowly titrate with 0.5M NaOH.

  • Inducing Supersaturation: As the pH approaches the theoretical pI (typically between 4.0 and 5.5), the transmittance at 600 nm will begin to drop, indicating the onset of nucleation. Stop the base addition immediately.

  • Thermal Cycling: Cool the reactor from 40°C to 5°C at a strictly controlled rate of 0.1°C/min.

  • Self-Validation & Harvest: Extract a 10 µL aliquot and observe under a microscope. Well-defined, faceted crystals validate the protocol. Filter the bulk crystals via vacuum filtration and wash with ice-cold water.

Protocol B: Antisolvent Vapor Diffusion for X-Ray Quality Crystals

This protocol is optimized for generating single crystals suitable for X-ray crystallography, counteracting the "oiling out" tendency of the -CF₂H group.

Step-by-Step Methodology:

  • Reservoir Preparation: In a 24-well VDX crystallization plate, fill the reservoir wells with 500 µL of an aprotic antisolvent (e.g., 100% Acetonitrile or Ethyl Acetate).

  • Drop Formulation: On a siliconized glass cover slip, mix 1 µL of the amino acid solution (dissolved at 20 mg/mL in a 50:50 Water:Methanol mixture) with 1 µL of the reservoir solution.

  • Sealing: Invert the cover slip over the reservoir well and seal it tightly using high-vacuum grease.

  • Equilibration: Incubate the plate in a vibration-free, temperature-controlled incubator at 20°C. The volatile antisolvent will slowly diffuse into the hanging drop, gently raising the supersaturation level without inducing liquid-liquid phase separation.

  • Self-Validation: Inspect the drops every 48 hours using a stereomicroscope equipped with a cross-polarizer. The appearance of sharp, birefringent edges confirms the growth of a single crystal lattice rather than an amorphous precipitate.

References

  • CF2H, a Hydrogen Bond Donor Source: PubMed Central (PMC) URL:[Link]

  • Hydrogen Bond Donor Properties of the Difluoromethyl Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Troubleshooting low coupling efficiency with 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting coupling reactions with 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified non-natural amino acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing low coupling efficiency with 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid?

A: Low coupling efficiency with this amino acid is often multifactorial, stemming from a combination of steric hindrance and electronic effects. The cyclobutane ring is a bulky, rigid structure that can physically obstruct the approach of coupling reagents and the incoming amine.[1][2][3] Additionally, the electron-withdrawing nature of the difluoromethyl group reduces the nucleophilicity of the alpha-amino group, making it a less effective reactant in amide bond formation.[4]

Q2: Are there specific coupling reagents that are recommended for this type of amino acid?

A: Yes, for sterically hindered amino acids, high-reactivity coupling reagents are generally required.[1][5] Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are often more effective than standard carbodiimide reagents like DCC or EDC.[5][6][7] HATU and PyAOP are particularly noteworthy as they generate highly reactive OAt esters, which can accelerate the coupling reaction.[7][8]

Q3: Can the difluoromethyl group participate in side reactions?

A: While the C-F bond is generally stable, the hydrogens on the difluoromethyl group are weakly acidic and could potentially be abstracted under strongly basic conditions, though this is less common under standard coupling protocols. The primary challenge from this group is its electronic-withdrawing effect on the amine.

Q4: My amino acid is supplied as a hydrochloride salt. Do I need to neutralize it before the coupling reaction?

A: Yes, it is crucial to neutralize the hydrochloride salt. The protonated amine is not nucleophilic and will not participate in the coupling reaction. Typically, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is used in situ to neutralize the salt and facilitate the reaction.

Part 2: In-depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield coupling reactions.

Issue 1: Incomplete or Failed Coupling Reaction

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted starting materials (both the carboxylic acid and the amine component).

  • The desired product is present in very low abundance or is absent.

Root Cause Analysis and Solutions:

The primary culprits for a failed coupling are insufficient activation of the carboxylic acid or poor nucleophilicity of the amine, both exacerbated by steric hindrance.

Troubleshooting Workflow for Failed Coupling

G cluster_0 Diagnosis cluster_1 Optimization Strategy cluster_2 Advanced Troubleshooting Start Low Coupling Yield CheckReagents Verify Reagent Activity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Solvent, Temp) Start->CheckConditions IncreaseEquivalents Increase Equivalents of Coupling Reagent & Base CheckReagents->IncreaseEquivalents Reagents OK ChangeReagent Switch to High-Activity Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent Reagents OK ExtendRxn Increase Reaction Time &/or Temperature CheckConditions->ExtendRxn Conditions Standard SolventScreen Screen Solvents (e.g., DMF, NMP, DCM) CheckConditions->SolventScreen Conditions Standard AcidFluoride Consider Conversion to Acid Fluoride IncreaseEquivalents->AcidFluoride No Improvement Success Successful Coupling IncreaseEquivalents->Success Yield Improves ChangeReagent->AcidFluoride No Improvement ChangeReagent->Success Yield Improves ExtendRxn->Success Yield Improves SolventScreen->Success Yield Improves

Caption: A systematic workflow for troubleshooting low coupling yields.

Solution 1: Optimize Coupling Reagent and Stoichiometry

The choice of coupling reagent is critical.[1] While standard reagents may suffice for simple couplings, hindered substrates require more powerful activators.

  • Rationale: Uronium salts like HATU generate a highly reactive OAt-active ester in situ. The nitrogen atom in the HOAt leaving group provides a neighboring group effect, which can accelerate the aminolysis step, overcoming the reduced nucleophilicity of the hindered amine.[8][9]

  • Protocol:

    • In a dry reaction vessel under an inert atmosphere (N2 or Ar), dissolve 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid HCl (1.0 eq) and the carboxylic acid partner (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF.

    • Add the HATU solution to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by LC-MS or TLC.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Reagent ClassExampleKey FeatureByproducts
Uronium Salts HATU, HCTUHigh reactivity, low racemization.[6][10]Tetramethylurea
Phosphonium Salts PyBOP, PyAOPExcellent for hindered couplings, but byproducts can be problematic.[5][11]Phosphoramide derivatives
Carbodiimides EDC, DICLower cost, but less effective for hindered substrates; often require additives like HOBt or Oxyma.[5][12]Urea derivatives

Solution 2: Adjust Reaction Conditions

  • Increase Reaction Time and Temperature: Sterically hindered reactions are often slow. Extending the reaction time (e.g., to 12-24 hours) can allow the reaction to proceed to completion.[2] If the reaction is still sluggish, gently increasing the temperature (e.g., to 40-50 °C) can provide the necessary activation energy. However, be cautious, as higher temperatures can increase the risk of racemization.[2]

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the solvation of the transition state. While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) can sometimes be superior due to its higher boiling point and better solvating properties for complex peptides.

Issue 2: Presence of Significant Side Products

Symptoms:

  • LC-MS analysis shows multiple unexpected peaks close to the mass of the desired product.

  • Purification is difficult due to co-eluting impurities.

Root Cause Analysis and Solutions:

Side reactions can arise from the coupling reagents themselves or from the activated carboxylic acid intermediate.

Mechanism of HATU-Mediated Coupling

G RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w - H⁺ Base Base (e.g., DIPEA) HATU HATU ActiveEster OAt-Active Ester [R-CO-OAt] RCOO:e->ActiveEster:w + HATU - TMU Product Amide Product [R-CONH-R'] ActiveEster:e->Product:w + H₂N-R' - HOAt Amine H₂N-R' TMU Tetramethylurea HOAt HOAt

Caption: Activation of a carboxylic acid with HATU to form the key OAt-active ester intermediate.[9]

Solution 1: Minimize N-Acylurea Formation with Carbodiimides

If you are using a carbodiimide like DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction for that molecule.[13]

  • Rationale: Adding a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure traps the O-acylisourea intermediate by converting it to a more stable active ester. This active ester is less prone to rearrangement but still sufficiently reactive towards the amine.

  • Protocol: When using DIC or EDC, add 1.0-1.2 equivalents of HOBt or OxymaPure to the reaction mixture before adding the carbodiimide.

Solution 2: Avoid Guanidinylation with Uronium Reagents

Excess uronium reagents (HBTU, HATU) can sometimes react with the free N-terminal amine of a peptide to form a guanidinium species, which caps the peptide and prevents further elongation.

  • Rationale: This side reaction is more prevalent when a large excess of the coupling reagent is used or when the amine coupling partner is added significantly later than the activation of the acid.

  • Protocol:

    • Use a moderate excess of the uronium reagent (1.1-1.2 equivalents).

    • Pre-activate the carboxylic acid with the uronium reagent and base for only a few minutes (1-5 min) before adding the amine component to the reaction.

Part 3: Experimental Protocols

Protocol 1: Standard HATU Coupling for a Hindered Amino Acid

Materials:

  • N-protected Carboxylic Acid (1.0 eq)

  • 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.3 eq)

  • Anhydrous DMF

Procedure:

  • Combine the N-protected carboxylic acid and 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid HCl in a flame-dried flask under an inert atmosphere.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA to the mixture and stir for 2 minutes at room temperature.

  • Add HATU in one portion.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • HATU. Wikipedia. [Link]

  • Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF PAR. [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". LinkedIn. [Link]

  • Reprogramming natural proteins using unnatural amino acids. PMC. [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Optimizing Peptide Coupling: Key Techniques. LinkedIn. [Link]

  • Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters - ACS Publications. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride. NextSDS. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation. PMC. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Multifaceted Reactions of Difluorocarbene with Amines: Synthesis and Mechanistic Insights. ACS Publications. [Link]

  • Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Aapptec Peptides. [Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral -Difluoromethylamines from Ketimines. Semantic Scholar. [Link]

  • (PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications. [Link]

  • Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection. PubMed. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the mass spectrometric analysis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting solutions for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mass spectrometric behavior of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Q1: What is the expected molecular weight and formula for this compound?

The compound 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid has the linear formula C₆H₈F₂NO₂. Its monoisotopic molecular weight is approximately 164.05 g/mol . When observed in mass spectrometry, especially with soft ionization techniques, it is typically seen as a protonated molecule, [M+H]⁺.

Q2: Which ionization technique is most suitable for analyzing this molecule?

Electrospray Ionization (ESI) is the recommended technique for this non-volatile, thermally labile amino acid derivative. ESI is a soft ionization method that generates intact, gas-phase ions from a solution, minimizing fragmentation within the ion source and preserving the molecular ion for subsequent analysis.[1] This is crucial for accurately determining the molecular weight and for controlled fragmentation studies using tandem mass spectrometry (MS/MS).

Q3: What are the primary adducts I should expect to see in my mass spectrum?

In positive-ion ESI-MS, in addition to the protonated molecule [M+H]⁺, it is common to observe adducts with alkali metals.[2][3] The presence and intensity of these adducts depend on the purity of the solvents, sample matrix, and cleanliness of the instrument.[2][3]

Ion SpeciesDescriptionApproximate m/z
[M+H]⁺ Protonated Molecule165.06
[M+Na]⁺ Sodium Adduct187.04
[M+K]⁺ Potassium Adduct203.01

Note: m/z values are calculated based on the most abundant isotopes.

Q4: What are the predicted major fragmentation pathways for [M+H]⁺ in MS/MS analysis?

The fragmentation of this molecule is governed by the functional groups present: a carboxylic acid, a primary amine, a cyclobutane ring, and a difluoromethyl group. Tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) will induce fragmentation at the weakest bonds.[4]

Key predicted fragmentation pathways include:

  • Loss of Water (H₂O): A common initial loss from the carboxylic acid group, resulting in an [M+H-H₂O]⁺ ion.

  • Loss of Formic Acid (HCOOH): Decarboxylation combined with the loss of a proton is a characteristic fragmentation for amino acids, leading to an [M+H-HCOOH]⁺ ion.[5]

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond can result in the loss of the amino group.

  • Ring Opening and Cleavage: The cyclobutane ring can undergo cleavage. Due to the cyclic nature, at least two bond cleavages are required to release a neutral segment.[6]

  • Cleavage related to the Difluoromethyl Group: The electron-withdrawing difluoromethyl group influences the stability of adjacent bonds. Fragmentation may involve the loss of a CHF₂ radical or related neutral species.

Neutral LossFragment FormulaApproximate m/zDescription
H₂OC₆H₈F₂NO⁺147.05Dehydration
HCOOHC₅H₈F₂N⁺119.06Loss of formic acid
NH₃C₆H₆F₂O₂⁺148.03Deamination
CO₂C₅H₉F₂N⁺120.07Decarboxylation
CHF₂•C₅H₇NO₂⁺113.05Loss of difluoromethyl radical
Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Q: My primary observed ion is at m/z 187.04, and the peak for the expected protonated molecule (m/z 165.06) is very weak or absent. What is happening?

A: You are likely observing a dominant sodium adduct, [M+Na]⁺. This is a very common issue in ESI-MS, often caused by trace amounts of sodium salts in your sample, solvents, or glassware.[2][3]

Solutions:

  • Acidify the Mobile Phase: The most effective method to suppress alkali metal adducts is to lower the pH of your solvent system.[7] Adding a small amount of an organic acid like formic acid (0.1% v/v) provides an excess of protons, which drives the ionization equilibrium towards the formation of the desired [M+H]⁺ ion.[7]

  • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize metal ion contamination.

  • Improve Sample Cleanup: If your sample is in a complex matrix (e.g., buffer salts), use a sample preparation technique like solid-phase extraction (SPE) to remove interfering salts.

  • Clean the Ion Source: A contaminated ion source can be a persistent source of sodium ions.[2][3] Follow your instrument manufacturer's protocol for cleaning the source components.

Q: I don't see the molecular ion peak at all, even after optimizing for adducts. What are the likely causes?

A: The absence of a molecular ion peak, even with a soft ionization technique like ESI, suggests that the molecule is particularly fragile or that fragmentation is occurring before detection.

Solutions:

  • Reduce In-Source Fragmentation: The ion transfer optics between the ESI source and the mass analyzer have voltages applied to them. If these voltages are too high, they can cause the molecular ion to fragment before it is isolated and detected ("in-source" fragmentation).[4] Systematically lower the cone voltage (or equivalent parameter on your instrument) to reduce the kinetic energy of the ions and minimize this effect.

  • Check for Neutral Loss: Your molecule may be so unstable that it immediately loses a small neutral molecule like water upon ionization. Look for a peak corresponding to [M+H-H₂O]⁺ at m/z 147.05. If this is your base peak at low collision energies, it indicates high lability.

Q: My MS/MS spectrum is very complex and difficult to interpret. How can I simplify it?

A: The fragmentation of cyclic molecules can be inherently complex because an initial ring-opening can lead to multiple linear isomers, each fragmenting differently.[6][8]

Solutions:

  • Perform an MS³ Experiment: If your instrument is capable (e.g., an ion trap or FT-ICR), you can perform multi-stage fragmentation. First, isolate the [M+H]⁺ ion (MS¹), then fragment it to produce a primary fragment ion (MS²), and then isolate one of those primary fragments and fragment it again (MS³). This helps establish fragmentation pathways and connect parent and child ions definitively.

  • Vary the Collision Energy: Acquire MS/MS spectra at a range of collision energies. Low energies will favor the cleavage of the weakest bonds and produce simpler spectra with only a few major fragments. High energies will induce more extensive fragmentation, revealing the core structure of the molecule. This "energy-resolved" approach can help you piece together the fragmentation cascade.

Experimental Protocols & Workflows
Protocol 1: Sample Preparation for ESI-MS Analysis

This protocol ensures a clean sample suitable for direct infusion or LC-MS analysis.

  • Stock Solution Preparation: Weigh approximately 1 mg of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid and dissolve it in 1 mL of LC-MS grade methanol or water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Create a working solution with a final concentration of 1-10 µg/mL.

  • Solvent System: Dilute the stock solution in a typical LC-MS mobile phase, such as 50:50 acetonitrile:water.

  • Acidification: To promote protonation and reduce sodium adducts, add formic acid to the final working solution to a final concentration of 0.1% (v/v).[7]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

General Analytical Workflow

The following diagram illustrates a standard workflow for the identification and structural elucidation of the target compound using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Prepare 1-10 µg/mL Working Solution p2 Acidify with 0.1% Formic Acid p1->p2 a1 Full Scan MS (m/z 100-300) Identify [M+H]⁺ and Adducts p2->a1 a2 Tandem MS (MS/MS) Isolate m/z 165.06 a1->a2 a3 Vary Collision Energy (Low, Medium, High) a2->a3 d1 Correlate Fragments with Predicted Pathways a3->d1 d2 Propose Fragmentation Mechanism d1->d2

Caption: General workflow for MS analysis.

Predicted Fragmentation Pathway Diagram

The diagram below outlines the most probable fragmentation pathways for the protonated molecule [M+H]⁺ of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid under CID conditions.

Fragmentation_Pathway M_H [M+H]⁺ C₆H₁₀F₂NO₂⁺ m/z = 165.06 M_H_H2O [M+H-H₂O]⁺ C₆H₈F₂NO⁺ m/z = 147.05 M_H->M_H_H2O - H₂O M_H_HCOOH [M+H-HCOOH]⁺ C₅H₈F₂N⁺ m/z = 119.06 M_H->M_H_HCOOH - HCOOH M_H_NH3 [M+H-NH₃]⁺ C₆H₆F₂O₂⁺ m/z = 148.03 M_H->M_H_NH3 - NH₃ M_H_CHF2 [M+H-CHF₂]⁺ C₅H₈NO₂⁺ m/z = 114.05 M_H_HCOOH->M_H_CHF2 - C₄H₅N

Caption: Predicted MS/MS fragmentation pathways.

References
  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. Available at: [Link]

  • Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(17), 9349-9356. Available at: [Link]

  • Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. Available at: [Link]

  • Guo, Y. C., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1224-1231. Available at: [Link]

  • Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & Biology, 18(11), 1380-1390. Available at: [Link]

  • Chowdhury, S. K., et al. (1990). Origin and Removal of Adducts in the Electrospray Mass Spectra of Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 1(5), 382-388. Available at: [Link]

  • List of common adduct types in positive ionisation mode for ESI. ResearchGate. Available at: [Link]

  • Hsiao, C. A., et al. (2016). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. Available at: [Link]

  • Zhu, H., et al. (2024). Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. Available at: [Link]

Sources

Safety Operating Guide

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical biology and drug discovery, I recognize that handling specialized building blocks like 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid requires precision that extends beyond the synthesis bench. The lifecycle management of fluorinated unnatural amino acids is a critical operational parameter. Improper disposal not only violates environmental regulations but poses severe safety risks to laboratory personnel and waste management infrastructure.

This guide provides the authoritative, self-validating protocols required for the safe handling, segregation, and disposal of this specific difluoromethyl-containing compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical Causality: The "Why" Behind the Protocol

To understand the disposal requirements of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid, we must first analyze its molecular architecture. The compound features a cyclobutane ring, an amino acid moiety, and a highly stable difluoromethyl group (-CF₂H) [1].

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological degradation pathways (such as those in municipal wastewater treatment) cannot cleave this bond. If poured down the drain, fluorinated organics persist indefinitely, contributing to the global burden of PFAS (per- and polyfluoroalkyl substances) and ecotoxicity[2]. Furthermore, when subjected to standard, low-temperature combustion, difluoromethyl groups do not fully oxidize. Instead, they undergo thermal decomposition to release highly toxic and corrosive Hydrogen Fluoride (HF) gas , alongside carbon oxides (COx) and nitrogen oxides (NOx)[3].

Therefore, the disposal logic dictates that this compound must be strictly segregated as Halogenated Organic Waste and subjected to high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize HF emissions[4].

Quantitative Chemical & Disposal Profile
ParameterSpecification / Classification
Chemical Name 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
Common Form Hydrochloride salt (CAS: 2228158-73-2) or Free base (CAS: 1936588-02-1)[1]
Primary Hazard Release of Hydrogen Fluoride (HF) upon thermal decomposition[3]
Waste Classification Halogenated Organic Waste[2]
Drain Disposal STRICTLY PROHIBITED. High environmental persistence[2][4].
Destruction Method High-temperature incineration with alkaline gas scrubbing[4]

Operational Methodologies: Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating; by strictly controlling the inputs (segregation and containment), we guarantee the safety of the downstream outputs (incineration and neutralization).

Protocol A: Routine Laboratory Waste Segregation

Whether you are disposing of excess API powder, contaminated reaction mixtures, or HPLC effluent containing this compound, strict segregation is mandatory to prevent the formation of dioxins during waste processing[2].

  • State Identification: Determine if the waste is solid (e.g., unused powder, contaminated weighing boats, pipette tips) or liquid (e.g., dissolved in DMSO, methanol, or aqueous buffers).

  • Liquid Waste Segregation:

    • Transfer all liquid solutions containing the compound into a dedicated, chemically compatible carboy (typically HDPE).

    • Crucial Step: The carboy must be explicitly labeled as "Halogenated Organic Waste." Never mix this with non-halogenated solvent waste (like pure ethanol or acetone), as halogenated waste requires a distinct, higher-cost incineration pathway to manage halogen gas release[2].

  • Solid Waste Segregation:

    • Place all contaminated solid consumables into a heavy-duty, sealable bag or rigid container.

    • Label as "Solid Halogenated Waste - Contains Fluorinated Organics."

  • Manifest Documentation: When handing over to your institutional Environmental Health and Safety (EHS) team or licensed waste vendor, explicitly note the presence of "Difluoromethyl derivatives" on the manifest. This alerts the vendor to route the waste to a facility equipped with HF-capable scrubbers[4].

Protocol B: Spill Cleanup and Emergency Containment

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or environmental release of the solution.

  • PPE Donning: Immediately don nitrile gloves, a fastened lab coat, and chemical splash goggles. If the spill is large and involves fine powder, an N95 or P100 particulate respirator is recommended to prevent inhalation of the fluorinated amino acid[5].

  • Solid Spill Containment:

    • Do not dry-sweep, as this generates airborne dust.

    • Gently cover the powder with a damp, inert absorbent pad to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill Containment:

    • Surround and cover the liquid spill with an inert absorbent material such as vermiculite, diatomaceous earth, or dry sand[6].

    • Causality Check: Do not use combustible materials like paper towels for concentrated solutions, as they complicate the high-temperature incineration process and can pose a fire risk if the solvent is flammable[6].

  • Surface Decontamination: Wash the affected area with copious amounts of water and a mild detergent. Collect the wash water as halogenated liquid waste, as it will contain trace amounts of the fluorinated compound.

  • Final Disposal: Double-bag all cleanup materials, seal tightly, and transfer to the Solid Halogenated Waste stream[3].

Mechanistic Workflow of Chemical Destruction

To build trust in these procedures, it is vital to understand what happens to the compound after it leaves your laboratory. The diagram below illustrates the engineered pathway utilized by licensed hazardous waste facilities to safely break down the difluoromethyl group and neutralize the resulting hazards.

G A Fluorinated Amino Acid Waste (Solid/Liquid) B Halogenated Waste Segregation (No Drain Disposal) A->B Transfer C High-Temperature Incineration (>1100°C) B->C Licensed Vendor D Thermal Decomposition (Generates HF, NOx, CO2) C->D Combustion E Alkaline Gas Scrubber (Ca(OH)2 or NaOH) D->E Gas Routing F Neutralized Salts (e.g., CaF2) + Safe Exhaust E->F Precipitation

Workflow for the thermal destruction and HF neutralization of fluorinated amino acid waste.

Pathway Analysis: When the 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid enters the high-temperature incinerator (Node C), the extreme thermal energy overcomes the activation barrier of the C-F bonds. This thermal decomposition (Node D) aggressively cleaves the molecule, preventing the formation of persistent environmental pollutants. Because this cleavage generates highly corrosive Hydrogen Fluoride (HF), the exhaust gas is immediately routed through an alkaline scrubber (Node E). Here, calcium hydroxide or sodium hydroxide reacts with the HF to precipitate harmless, stable salts like Calcium Fluoride (CaF₂) (Node F), which can be safely landfilled.

References

  • NextSDS. (2026). 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride - Substance Information. Retrieved from [Link]

  • RiskAssess. (2026). Disposal of chemical wastes - Halogenated vs Non-Halogenated Segregation. Retrieved from [Link]

  • PubChem - National Institutes of Health. (2026). p-Fluorophenylalanine | CID 4654 - Chemical and Physical Properties. Retrieved from [Link]

Sources

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